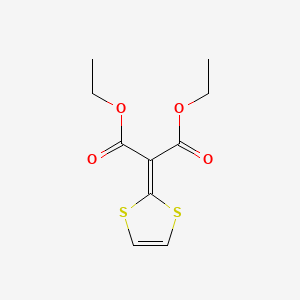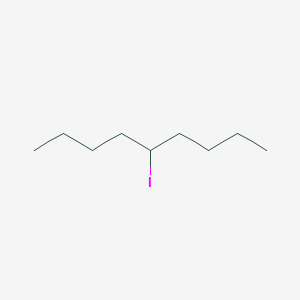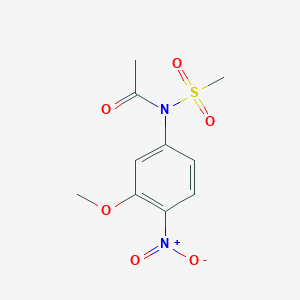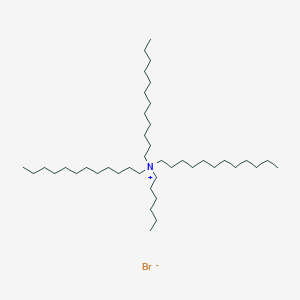![molecular formula C14H14N2O3S B14602449 2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline CAS No. 58841-30-8](/img/structure/B14602449.png)
2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline is an organic compound that features a nitro group, a phenylsulfanyl group, and an aniline moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline typically involves multiple steps:
Substitution: The phenylsulfanyl group can be introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline can undergo various types of chemical reactions:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Reduction: 2-Amino-4-[2-(phenylsulfanyl)ethoxy]aniline.
Oxidation: 2-Nitro-4-[2-(phenylsulfonyl)ethoxy]aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline depends on its specific application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial or anticancer effects.
Chemical Reactivity: The phenylsulfanyl group can participate in various chemical reactions, including nucleophilic substitution and oxidation, which can modify the compound’s properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroaniline: Similar structure but lacks the phenylsulfanyl group.
4-Nitroaniline: Similar structure but lacks the phenylsulfanyl group and has the nitro group in a different position.
2-Nitro-4-(propylthio)aniline: Similar structure but has a propylthio group instead of a phenylsulfanyl group.
Uniqueness
2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline is unique due to the presence of both the nitro and phenylsulfanyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
58841-30-8 |
|---|---|
Formule moléculaire |
C14H14N2O3S |
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
2-nitro-4-(2-phenylsulfanylethoxy)aniline |
InChI |
InChI=1S/C14H14N2O3S/c15-13-7-6-11(10-14(13)16(17)18)19-8-9-20-12-4-2-1-3-5-12/h1-7,10H,8-9,15H2 |
Clé InChI |
NOQREQYCIABMJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCOC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)





![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
